N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium Chloride
Description
N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium Chloride (CAS 1246467-93-5) is a quaternary ammonium salt widely used as a precursor for synthesizing fluorine-18 labeled prosthetic groups in positron emission tomography (PET) imaging. Its structure features a pyridinium core with a 2,3,5,6-tetrafluorophenoxy carbonyl group and a trimethylammonium substituent. This design enables efficient nucleophilic fluorination due to the electron-withdrawing tetrafluorophenoxy group and the quaternary ammonium leaving group . The chloride counterion distinguishes it from analogs with bromide or trifluoromethanesulfonate (triflate) counterions, which influence solubility and reactivity in radiochemical syntheses .
Properties
Molecular Formula |
C15H13ClF4N2O2 |
|---|---|
Molecular Weight |
364.72 g/mol |
IUPAC Name |
trimethyl-[5-(2,3,5,6-tetrafluorophenoxy)carbonylpyridin-2-yl]azanium;chloride |
InChI |
InChI=1S/C15H13F4N2O2.ClH/c1-21(2,3)11-5-4-8(7-20-11)15(22)23-14-12(18)9(16)6-10(17)13(14)19;/h4-7H,1-3H3;1H/q+1;/p-1 |
InChI Key |
XPVFCDKZMCAJAV-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)C1=NC=C(C=C1)C(=O)OC2=C(C(=CC(=C2F)F)F)F.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Initial Synthesis of the Pyridinyl Ester Intermediate
The synthesis begins with the formation of the 2,3,5,6-tetrafluorophenyl ester of 6-chloronicotinic acid, which is the precursor to the target quaternary ammonium salt.
-
- 6-Chloronicotinic acid (4.4 g, 27.9 mmol)
- 2,3,5,6-Tetrafluorophenol (4.8 g, 28.9 mmol)
- Solvent: 1,4-Dioxane (150 mL)
- Coupling agent: N,N′-Dicyclohexylcarbodiimide (DCC) (5.7 g, 27.6 mmol)
- Reaction: Stirred overnight at room temperature
-
- Removal of dicyclohexylurea by filtration
- Evaporation of filtrate under vacuum
- Purification by silica gel flash chromatography (hexane/dichloromethane 5:1 v/v)
-
- White solid, 7.2 g, 84% yield
-
- ^1H NMR (300 MHz, CDCl_3): δ 9.21–9.20 (m, 1H), 8.44–8.41 (m, 1H), 7.58–7.55 (m, 1H), 7.17–7.05 (m, 1H)
- ^13C NMR (75.5 MHz, CDCl_3): δ 160.8, 157.6, 152.2, 148.2–147.8 (m), 144.8–144.5 (m), 142.7–142.4 (m), 140.6, 139.3–139.2 (m), 139.1–139.0 (m), 125.0, 122.6, 104.1 (t, J = 22.7 Hz)
- ^19F NMR (282 MHz, CDCl_3): δ −138.21 to −138.31 (m, 2F), −152.40 to −152.56 (m, 2F)
- Mass (ESI): m/z 305.9 [M + H]^+
This intermediate corresponds to the N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium Chloride precursor before quaternization.
Quaternization with Trimethylamine to Form the Ammonium Salt
-
- The chloronicotinic ester intermediate is treated with a 1 M solution of trimethylamine in tetrahydrofuran (THF).
- Reaction volume: 15 mL dry THF with 9.0 mL trimethylamine solution
- Reaction time: Overnight at room temperature
- Observation: Formation of a white precipitate within 10 minutes
-
- Precipitate collected by filtration
- Washed successively with cold diethyl ether and cold dichloromethane
This step converts the pyridine nitrogen into the N,N,N-trimethylpyridinium salt, replacing the chlorine atom at the 5-position with the trimethylammonium group, yielding the chloride salt form of the compound.
Anion Exchange to Trifluoromethanesulfonate (Triflate) Salt
The chloride counterion is exchanged with trifluoromethanesulfonate (triflate) to improve the compound’s suitability for nucleophilic fluorine-18 radiolabeling.
-
- The chloride salt is suspended in dichloromethane (CH2Cl2)
- Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.7 mL, 9 mmol) is added dropwise over 10 minutes
- The mixture is concentrated under reduced pressure
-
- Recrystallization from ethyl acetate (EtOAc)
-
- White solid, 0.9 g, 57% yield
-
- ^1H NMR (300 MHz, CD_3OD): δ 9.42–9.41 (m, 1H), 8.95–8.92 (m, 1H), 8.28–8.25 (m, 1H), 7.63–7.51 (m, 1H), 3.74 (s, 9H)
Summary Table of Key Preparation Steps
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 6-Chloronicotinic acid + 2,3,5,6-tetrafluorophenol | DCC, dioxane, RT, overnight | Pyridin-2-yl ester intermediate | 84 | Purified by silica gel chromatography |
| 2 | Pyridin-2-yl ester intermediate | 1 M Trimethylamine in THF, RT, overnight | N,N,N-Trimethylpyridinium chloride salt | Not specified | White precipitate formed |
| 3 | N,N,N-Trimethylpyridinium chloride salt | TMSOTf in CH2Cl2, RT, dropwise addition | N,N,N-Trimethylpyridinium triflate salt | 57 | Confirmed by X-ray crystallography |
Research Findings and Analytical Data
Structural Confirmation
Importance in Radiolabeling
- The triflate salt form of N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium serves as a precursor for the synthesis of 2,3,5,6-tetrafluorophenyl 6-[^18F]-fluoronicotinate, a prosthetic group used for peptide radiolabeling.
- Incomplete chloride removal results in poor incorporation of fluorine-18, reducing radiochemical yield and PET imaging efficacy.
Optimization Notes
- The use of trimethylamine gas or solution ensures efficient quaternization.
- The anion exchange with TMSOTf is essential and must be complete to avoid radiolabeling failures.
- Purification by recrystallization improves product quality and consistency.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium Chloride undergoes various chemical reactions, including:
Substitution Reactions: The displacement of the chlorine atom with other nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, affecting its reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include trimethylamine gas, nucleophilic fluorine-18, and various solvents to facilitate the reactions. The conditions often involve controlled temperatures and pressures to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions include radiolabeled peptides, which are used in PET imaging. These products are crucial for diagnostic imaging and targeted therapy in nuclear medicine .
Scientific Research Applications
N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium Chloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of radiolabeled compounds.
Biology: Facilitates the study of biological processes through imaging techniques.
Medicine: Essential in PET imaging for diagnosing and monitoring diseases such as cancer.
Industry: Used in the production of radiopharmaceuticals for medical imaging.
Mechanism of Action
The compound exerts its effects by acting as a precursor for radiolabeled peptides. These peptides bind to specific receptors in the body, allowing for targeted imaging and therapy. The molecular targets and pathways involved include peptide-binding receptors that are overexpressed on tumor cells, making it a valuable tool in cancer diagnosis and treatment .
Comparison with Similar Compounds
Counterion Variants
Key Compounds :
Chloride (Cl⁻) : Synthesized via reaction of the parent compound with trimethylamine in tetrahydrofuran (THF) .
Triflate (CF₃SO₃⁻) : Prepared by replacing chloride with trifluoromethanesulfonate via counterion exchange using trimethylsilyl triflate (TMSOTf) .
Bromide (Br⁻) : Generated using methods reported by Haskali et al. .
Comparison Table :
Key Findings :
- The triflate variant outperforms chloride in radiochemical yield and reaction speed due to its superior leaving group properties and stability. Incomplete chloride-to-triflate substitution reduces yields by introducing competing anions .
- Bromide derivatives are less commonly reported but serve similar roles in peptide radiolabeling .
Substituent Modifications
Tetrafluorophenoxy vs. Nitrophenoxy:
- Tetrafluorophenoxy (Target Compound): The electron-withdrawing fluorine atoms enhance electrophilicity, facilitating nucleophilic 18F substitution. This group is critical for rapid fluorination at room temperature .
- Nitrophenoxy (Analog): The nitro group (e.g., in N,N,N-trimethyl-5-((4-nitrophenoxy)carbonyl)pyridin-2-aminium triflate) offers stronger electron withdrawal but may increase hydrolysis susceptibility, leading to byproducts .
Comparison Table :
Structural Analogs in Radiochemistry
Methoxy-Substituted Analog (TFP-OMe-OFT) :
Comparison with Target Compound :
Radiochemical Efficiency
- Triflate Precursor : Achieves >75% conversion to 18F-labeled fluoronicotinic acid-2,3,5,6-tetrafluorophenyl ester in 1 minute at room temperature, bypassing azeotropic drying .
- Chloride Precursor : Requires elevated temperatures (40–100°C) and longer reaction times, yielding <60% due to competing anions .
Biological Activity
N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium chloride, also known as PyTFP, is a compound that has garnered attention in the field of medicinal chemistry and radiopharmaceutical development. This article delves into its biological activity, synthesis, and applications, supported by relevant data and research findings.
- IUPAC Name : N,N,N-trimethyl-5-((2,3,5,6-tetrafluorophenoxy)carbonyl)pyridin-2-aminium chloride
- Molecular Formula : C16H13F7N2O5S
- Molecular Weight : 478.35 g/mol
- CAS Number : 1246467-94-6
The synthesis of this compound typically involves the reaction of pyridinyl compounds with tetrafluorophenyl derivatives. This compound serves as a precursor for the synthesis of radiolabeled peptides used in positron emission tomography (PET), which is critical in nuclear medicine for imaging purposes.
The mechanism of action is primarily linked to its ability to form stable amide bonds with biomolecules. This property enhances the incorporation of fluorine isotopes into peptides, facilitating their use as imaging probes in PET scans .
Radiolabeling Applications
One of the most significant biological activities of PyTFP is its use in radiolabeling peptides. The incorporation of fluorine-18 into biomolecules allows for enhanced imaging capabilities in PET scans. The low lipophilicity of the fluoropyridine moiety minimizes non-specific binding and promotes renal excretion, making it a favorable choice for radiopharmaceutical development .
Case Studies
- Radiolabeling Peptides :
- Inhibition Studies :
- Although direct studies on PyTFP's inhibition mechanisms are scarce, related compounds have shown promising results in inhibiting bacterial secretion systems. For example, certain derivatives were found to downregulate key activators in pathogenic bacteria without completely inhibiting their secretion pathways .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C16H13F7N2O5S |
| Molecular Weight | 478.35 g/mol |
| CAS Number | 1246467-94-6 |
| Antimicrobial Activity | Potential (similar compounds) |
| Application | Radiolabeling in PET |
Q & A
Q. What are common synthetic routes for N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium Chloride?
The synthesis typically involves coupling 2,3,5,6-tetrafluorophenol with a pyridinium precursor under anhydrous conditions. Key steps include nucleophilic substitution at the pyridine ring, followed by quaternization of the tertiary amine using methyl chloride. Reaction optimization often requires strict control of temperature (0–5°C for quaternization) and anhydrous solvents (e.g., dichloromethane) to avoid hydrolysis of the tetrafluorophenoxy carbonyl group. Purification is achieved via recrystallization or flash chromatography .
Q. Which spectroscopic methods are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly and NMR, is critical for confirming the fluorinated aromatic and pyridinium moieties. Mass spectrometry (MS) with electrospray ionization (ESI) or high-resolution MS (HRMS) validates molecular weight. X-ray crystallography is employed to resolve structural ambiguities, especially for confirming regioselectivity in fluorinated systems .
Q. What are the primary research applications of this compound in medicinal chemistry?
This compound serves as a precursor for positron emission tomography (PET) radiotracers, such as 2,3,5,6-tetrafluorophenyl 6-[]-fluoronicotinate. Its tetrafluorophenoxy group enhances electrophilicity, facilitating -labeling for imaging biomarkers targeting neuroreceptors or enzymes .
Advanced Research Questions
Q. How can computational reaction path search methods optimize the synthesis of this compound?
Quantum mechanical calculations (e.g., density functional theory, DFT) predict transition states and intermediates to identify energetically favorable pathways. For example, computational modeling can optimize the coupling reaction between tetrafluorophenol and the pyridine precursor by evaluating steric and electronic effects of substituents. This reduces trial-and-error experimentation and accelerates reaction design .
Q. What challenges arise in X-ray crystallography due to its fluorinated structure, and how are they addressed?
Fluorine atoms create weak electron density gradients, complicating crystal packing and diffraction resolution. To mitigate this, recrystallization in polar aprotic solvents (e.g., acetonitrile/ethyl acetate mixtures) at controlled cooling rates improves crystal quality. High-flux synchrotron radiation sources enhance data collection for low-symmetry crystals .
Q. How do the electron-withdrawing effects of tetrafluorophenoxy groups influence its reactivity in nucleophilic substitutions?
The tetrafluorophenoxy carbonyl group strongly activates the pyridinium ring toward nucleophilic attack, particularly at the 6-position. This is critical for -radiolabeling, where the electron-deficient pyridinium center facilitates fluoride ion displacement. Kinetic studies using stopped-flow spectroscopy or computational simulations (e.g., Marcus theory) quantify these effects .
Q. How should researchers resolve contradictions in reported stability data for this compound?
Discrepancies in stability studies (e.g., hydrolysis rates) may arise from differences in solvent systems or trace moisture. Methodological solutions include:
Q. What advanced separation techniques are effective for purifying this compound from synthetic byproducts?
High-performance liquid chromatography (HPLC) with pentafluorophenyl (PFP) stationary phases improves resolution of fluorinated analogs. For scale-up, simulated moving bed (SMB) chromatography or membrane-based separation (e.g., nanofiltration) reduces solvent use. Mass-directed purification is recommended for isolating low-abundance intermediates .
Q. What safety protocols are critical when handling this compound in radiochemistry applications?
While the compound itself is non-radioactive, its -derivatives require stringent radiation safety measures:
Q. How can researchers validate the purity of this compound in complex matrices (e.g., biological samples)?
Ultra-high-performance LC (UHPLC) coupled with charged aerosol detection (CAD) or evaporative light scattering detection (ELSD) quantifies non-UV-active impurities. For trace analysis, inductively coupled plasma mass spectrometry (ICP-MS) detects residual metal catalysts (e.g., Pd from coupling reactions) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
